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Cat. No.: B141329 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of 2-imino-1,3-thiazine

derivatives reveals a versatile scaffold with a wide array of pharmacological activities.[1][2]

These compounds have been extensively studied for their therapeutic potential, including

antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties.[3][4][5] The

biological activity of these molecules is highly dependent on the nature and position of

substituents on the thiazine ring and the exocyclic imino group.

This guide provides a comparative analysis of various 2-imino-1,3-thiazine derivatives,

supported by experimental data from key research studies. It outlines the synthetic strategies,

biological evaluation protocols, and summarizes the critical structural features that govern their

efficacy and potency.

General Synthesis and SAR Workflow
The development of novel 2-imino-1,3-thiazine derivatives typically follows a structured

workflow. The process begins with the synthesis of a lead compound, often through the

cyclization of chalcones with thiourea or related precursors.[3][6] This core structure is then

systematically modified, and the resulting analogs are subjected to biological screening to

establish a structure-activity relationship, which guides the design of more potent and selective

compounds.

Caption: General workflow for Structure-Activity Relationship (SAR) studies.
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Antituberculosis and Anticancer SAR of 2-Amino-
1,3-Thiazine Derivatives
A significant study by Prasad et al. explored a series of 2-amino-1,3-thiazine derivatives, which

exist in tautomeric equilibrium with the 2-imino form.[4] They synthesized amides, carbamates,

sulfonamides, and urea derivatives and evaluated their efficacy against Mycobacterium

tuberculosis H37Rv and various cancer cell lines.[4]

Key SAR Findings:
Antituberculosis Activity: The study revealed that compounds with a 4-chlorophenyl

substitution at the amide moiety (Compound 9b) and a 4-fluorophenyl group (Compound 9h)

exhibited the most potent antitubercular activity, with a Minimum Inhibitory Concentration

(MIC) of 0.78 µg/mL.[4] The presence of electron-withdrawing groups on the phenyl ring

attached to the amide nitrogen appears to be favorable for activity.

Anticancer Activity: Against the HOP-62 non-small cell lung cancer line, the N-acetyl

derivative (Compound 9a) and the 4-chlorobenzoyl derivative (Compound 9b) showed

significant activity. In general, the amide derivatives demonstrated better anticancer activity

compared to the carbamate, sulfonamide, or urea derivatives.[4]

The general synthetic pathway involves the reaction of a core 2-amino-1,3-thiazine compound

with various acid chlorides, chloroformates, sulfonyl chlorides, and isocyanates to yield the

target derivatives.[4]

Caption: Synthetic routes to various 2-amino-1,3-thiazine derivatives.

Table 1: Antituberculosis and Anticancer Activity of 2-
Amino-1,3-Thiazine Derivatives (9a-9q)
Data sourced from Prasad et al., 2019.[4]
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Compound R Group
Antituberculosis
Activity (MIC in
µg/mL)

Anticancer Activity
(GI50 in µM, HOP-
62 Cell Line)

9a Acetyl 3.12 11.2

9b 4-Chlorobenzoyl 0.78 12.1

9c 4-Methylbenzoyl 1.56 15.4

9d 4-Methoxybenzoyl 3.12 19.8

9e 2,4-Dichlorobenzoyl 1.56 14.2

9f
3,4,5-

Trimethoxybenzoyl
6.25 >100

9g 2-Fluorobenzoyl 1.56 13.7

9h 4-Fluorobenzoyl 0.78 12.9

9i 2-Naphthoyl 3.12 25.1

9j Methoxycarbonyl 6.25 >100

9k Ethoxycarbonyl 6.25 >100

9l Benzyloxycarbonyl 12.5 >100

9m

4-

Nitrobenzyloxycarbon

yl

12.5 >100

9n Phenylsulfonyl 6.25 >100

9o
4-

Methylphenylsulfonyl
6.25 >100

9p Phenylaminocarbonyl 6.25 >100

9q

4-

Chlorophenylaminocar

bonyl

3.12 89.2

Rifampicin (Standard) 0.025 -
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Adriamycin (Standard) - 0.08

Antimicrobial SAR of 2-Imino-1,3-Thiazine
Derivatives
The 2-imino-1,3-thiazine scaffold is a core component of various compounds with significant

antimicrobial activity.[6] Studies have shown that substitutions on the thiazine ring system

heavily influence their potency against both Gram-positive and Gram-negative bacteria.[7]

Key SAR Findings:
Effect of Heteroatoms: The introduction of additional heteroatoms into the heterocyclic

system, such as in morpholine-substituted derivatives, has been observed to enhance

antibacterial activity.[6][7]

Role of Phenolic Groups: The presence of a phenolic hydroxyl group can contribute

significantly to the antimicrobial properties of these compounds.[6]

Substitutions on Aryl Rings: In a series of 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-

amines, substitutions on the 6-aryl ring modulated antibacterial and antifungal activity.[7]

Caption: Logical relationships in the SAR of 2-imino-1,3-thiazines.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for SAR studies. Below are

methodologies adapted from the cited literature for key biological assays.

Antituberculosis Activity: Microplate Alamar Blue Assay
(MABA)[4]

Preparation: A suspension of Mycobacterium tuberculosis H37Rv ATCC 27294 is prepared in

Middlebrook 7H9 broth supplemented with OADC. The suspension is adjusted to a

McFarland standard of 1.0.
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Compound Addition: The test compounds are dissolved in DMSO and serially diluted in a 96-

well microplate. The final concentration of DMSO is kept below 1% to avoid toxicity.

Inoculation: The bacterial suspension is added to each well containing the test compounds.

Control wells (no drug, no bacteria, and standard drug like Rifampicin) are included.

Incubation: The plates are sealed and incubated at 37°C for 7 days.

Reading: After incubation, a freshly prepared solution of Alamar Blue is added to each well,

and the plates are re-incubated for 24 hours. A color change from blue to pink indicates

bacterial growth.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest

concentration of the compound that prevents the color change from blue to pink.

Anticancer Activity: Sulforhodamine B (SRB) Assay[4]
Cell Culture: Human cancer cell lines (e.g., HOP-62) are cultured in RPMI 1640 medium

supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well

plates and incubated for 24 hours.

Compound Treatment: Test compounds are added to the wells at various concentrations and

incubated for 48 hours.

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at

4°C for 1 hour. The plates are then washed with distilled water and air-dried.

Staining: Sulforhodamine B (SRB) solution is added to each well and incubated at room

temperature for 10 minutes. The plates are then washed with 1% acetic acid to remove

unbound dye.

Measurement: The bound SRB dye is solubilized with a Tris base solution. The absorbance

is measured at 540 nm using a plate reader.

GI50 Calculation: The Growth Inhibitory concentration (GI50), which is the concentration of

the compound that causes 50% inhibition of cell growth, is calculated from dose-response

curves. Adriamycin is typically used as a positive control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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